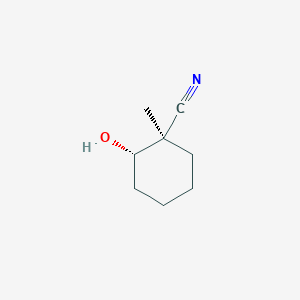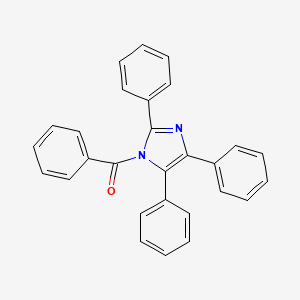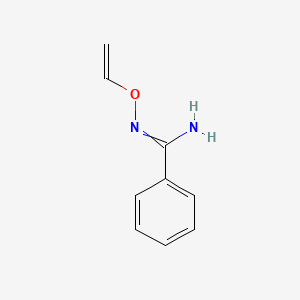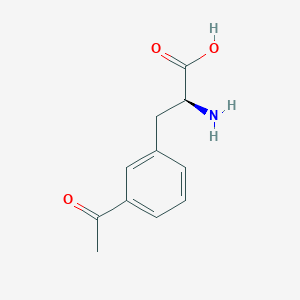
m-Acetylphenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Acetylphenylalanine: is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the amino group of the phenylalanine molecule
準備方法
Synthetic Routes and Reaction Conditions: The preparation of m-Acetylphenylalanine can be achieved through several synthetic routes. One common method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure . This method is practical and yields good results for various derivatives of phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar hydrogenation techniques. The use of robust catalysts like Raney nickel and controlled reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: m-Acetylphenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxyl group.
Reduction: The acetyl group can be reduced to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
科学的研究の応用
m-Acetylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reactant in various organic reactions.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of more complex molecules.
作用機序
The mechanism of action of m-Acetylphenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis, influencing the structure and function of proteins. Additionally, its acetyl group can participate in various biochemical reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
- N-Acetylphenylalanine
- p-Acetylphenylalanine
- o-Acetylphenylalanine
Comparison: m-Acetylphenylalanine is unique due to its specific acetylation at the meta position, which can influence its reactivity and interaction with biological molecules. Compared to its ortho and para counterparts, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
特性
CAS番号 |
474519-58-9 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChIキー |
IBCKYXVMEMSMQM-JTQLQIEISA-N |
異性体SMILES |
CC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N |
正規SMILES |
CC(=O)C1=CC=CC(=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
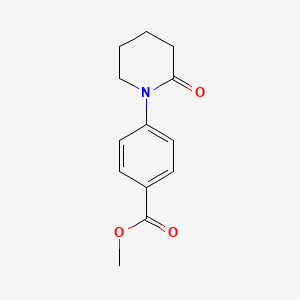
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
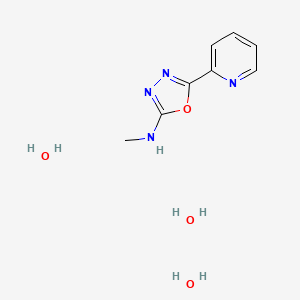

![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
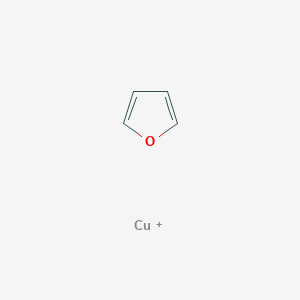
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)

